Ethyl L-histidinate

Description

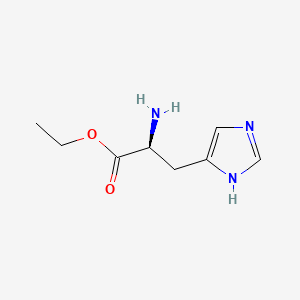

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHWEOLUTJAHLV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226476 | |

| Record name | Ethyl L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7555-06-8 | |

| Record name | L-Histidine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7555-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-histidinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007555068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-histidinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl L-Histidinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-histidinate is an ester derivative of the essential amino acid L-histidine, a crucial component in various biological processes. Its unique imidazole side chain imparts it with versatile chemical properties, making it a valuable building block in pharmaceutical research and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its role in relevant biochemical pathways and experimental workflows.

Chemical and Physical Properties

This compound is commercially available primarily as its dihydrochloride salt, which enhances its stability and solubility in aqueous solutions. The properties of both the free base and the dihydrochloride salt are summarized below for easy comparison.

Table 1: General Properties of this compound

| Property | This compound (Free Base) | This compound Dihydrochloride |

| Synonyms | L-Histidine ethyl ester | L-His-OEt·2HCl |

| CAS Number | 7555-06-8[1] | 35166-54-2[2] |

| Appearance | - | Light beige powder |

| Purity | - | ≥98% |

Table 2: Physicochemical Properties of this compound

| Property | This compound (Free Base) | This compound Dihydrochloride |

| Molecular Formula | C8H13N3O2[1] | C8H13N3O2·2HCl |

| Molecular Weight | 183.21 g/mol | 256.13 g/mol [2] |

| Melting Point | Not available | >190°C (decomposes) |

| Boiling Point | Not available | 242.8°C at 760 mmHg (Predicted) |

| Solubility | Soluble in water, ethanol. | Soluble in water, ethanol (50 mg/ml), methanol, and DMSO. |

| Optical Rotation | - | [α]D²⁴ = 16 ± 2 ° (c=1 in absolute EtOH) |

Table 3: Spectral Data of this compound and Related Compounds

| Spectrum | Data |

| ¹H NMR (Mthis compound dihydrochloride in D₂O) | Chemical shifts (ppm): 8.8, 7.683, 6.96, 6.845, 4.137, 2.918, 2.851, 1.357[3] |

| ¹³C NMR (L-Histidine in H₂O, experimental) | Chemical shifts (ppm): 175.2 (C1), 138.29, 133.12, 120.00, 57.27, 30.07[4] |

| FT-IR (L-Histidine) | Matches with standard patterns available in spectral databases. |

| Mass Spectrum (L-Histidine, EI-MS) | Major fragments (m/z): 155 (M+), 110, 82, 55. |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound dihydrochloride from L-histidine and ethanol using a thionyl chloride catalyst.

Materials:

-

L-histidine

-

Absolute ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Suspend L-histidine in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled and stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue to precipitate the this compound dihydrochloride.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound dihydrochloride under vacuum.

Purification by Column Chromatography

For higher purity, this compound can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Glass column

-

Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar eluent (100% dichloromethane).

-

Pack the glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel bed.

-

Begin elution with the non-polar eluent, gradually increasing the polarity by adding methanol.

-

Collect fractions in separate tubes.

-

Monitor the fractions by TLC to identify those containing the purified product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Analysis of this compound

a) Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).

-

Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., in a ratio of 6:3:1).

-

Visualization: UV light (254 nm) or staining with a suitable reagent (e.g., ninhydrin for the free amino group).

b) High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method for the analysis of histidine and its derivatives can be employed.

-

Column: A mixed-mode column such as Primesep 100.

-

Mobile Phase: A gradient of acetonitrile and water with a sulfuric acid buffer.

-

Detection: UV at 200 nm.

Visualizations

Histidine Catabolism Pathway

The following diagram illustrates the major metabolic pathways of histidine, including its conversion to histamine and urocanic acid.

Caption: Major metabolic pathways of L-histidine.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram outlines the general workflow for solid-phase peptide synthesis, a common application for histidine derivatives like this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Esterase Activity of Histidine Residues

The imidazole side chain of histidine can act as a nucleophile in the hydrolysis of esters, a principle utilized in the design of artificial enzymes.

Caption: Role of histidine as a nucleophilic catalyst in ester hydrolysis.

Conclusion

This compound, particularly in its dihydrochloride form, is a stable and versatile derivative of L-histidine with significant applications in chemical synthesis and biochemical research. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The visualized pathways and workflows highlight its importance in metabolism and as a tool in peptide chemistry and enzyme mimicry. This comprehensive information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

References

- 1. L-Histidine ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Etoxazole Exposure Triggers Sublethal Metabolic Responses in Earthworms (Eisenia fetida): An NMR-Based Metabolomics Study [mdpi.com]

- 4. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

ethyl l-histidinate dihydrochloride CAS number and structure

An In-depth Technical Guide to Ethyl L-Histidinate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound dihydrochloride is a derivative of the essential amino acid L-histidine, characterized by the esterification of the carboxyl group with ethanol and the presence of two hydrochloride salts. This modification enhances its solubility and stability, making it a valuable compound in various research and development applications. This technical guide provides a comprehensive overview of this compound dihydrochloride, including its chemical identity, structure, physicochemical properties, and key applications. Detailed experimental protocols for its synthesis and potential use in neuroprotection studies are presented, along with structured data for easy reference.

Chemical Identity and Structure

This compound dihydrochloride is systematically known as (S)-ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride.

Chemical Structure:

The structure of this compound dihydrochloride consists of the L-histidine backbone with an ethyl ester group at the carboxylic acid position and two hydrochloride molecules associated with the amino and imidazole groups.

dot graph Ethyl_L_Histidinate_Dihydrochloride_Structure { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF";

// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.75!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="0.87,0!", fontcolor="#202124"]; C_alpha [label="Cα", pos="2.37,0!", fontcolor="#202124"]; C_beta [label="Cβ", pos="3.24,1.5!", fontcolor="#202124"]; C_carboxyl [label="C", pos="2.37,-1.5!", fontcolor="#202124"]; O1_carboxyl [label="O", pos="1.5,-2.25!", fontcolor="#202124"]; O2_carboxyl [label="O", pos="3.24,-2.25!", fontcolor="#202124"]; C_ethyl1 [label="CH2", pos="4.11,-1.5!", fontcolor="#202124"]; C_ethyl2 [label="CH3", pos="4.98,-2.25!", fontcolor="#202124"]; N_amino [label="NH3+", pos="3.24,-0.75!", fontcolor="#202124"]; H_imidazole1 [label="H", pos="-1.74,1.125!", fontcolor="#202124"]; H_imidazole2 [label="H", pos="0,-2.25!", fontcolor="#202124"]; H_alpha [label="H", pos="2.37,0.75!", fontcolor="#202124"]; H_beta1 [label="H", pos="4.11,1.125!", fontcolor="#202124"]; H_beta2 [label="H", pos="2.37,2.25!", fontcolor="#202124"]; Cl1 [label="2Cl-", pos="-2.5,0!", fontcolor="#EA4335"];

// Bonds N1 -- C2 [color="#5F6368"]; C2 -- N3 [color="#5F6368"]; N3 -- C4 [color="#5F6368"]; C4 -- C5 [color="#5F6368"]; C5 -- N1 [color="#5F6368"]; C5 -- C_alpha [color="#5F6368"]; C_alpha -- C_beta [color="#5F6368"]; C_alpha -- C_carboxyl [color="#5F6368"]; C_alpha -- N_amino [color="#5F6368"]; C_carboxyl -- O1_carboxyl [style=double, color="#5F6368"]; C_carboxyl -- O2_carboxyl [color="#5F6368"]; O2_carboxyl -- C_ethyl1 [color="#5F6368"]; C_ethyl1 -- C_ethyl2 [color="#5F6368"]; N1 -- H_imidazole1 [color="#5F6368"]; C4 -- H_imidazole2 [color="#5F6368"]; C_alpha -- H_alpha [color="#5F6368"]; C_beta -- H_beta1 [color="#5F6368"]; C_beta -- H_beta2 [color="#5F6368"]; } Chemical structure of this compound Dihydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 35166-54-2[1][2] |

| Molecular Formula | C₈H₁₃N₃O₂·2HCl[1] |

| Molecular Weight | 256.18 g/mol [1] |

| Synonyms | L-His-OEt·2HCl, this compound dihydrochloride |

Physicochemical Properties

A summary of the key physicochemical properties of this compound dihydrochloride is provided below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Light beige powder | [1] |

| Purity | ≥98% | |

| Solubility | Soluble in ethanol (50 mg/ml) | [3] |

| Optical Rotation | [α]D²⁴ = 16 ± 2 ° (c=1 in absolute EtOH) | [1] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

Experimental Protocols

Synthesis via Fischer Esterification

This compound dihydrochloride can be synthesized from L-histidine and ethanol in the presence of an acid catalyst, a process known as Fischer esterification.

Materials:

-

L-histidine

-

Anhydrous ethanol

-

Concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂) as a source of HCl

-

Diethyl ether

-

Reaction flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Suspend L-histidine in anhydrous ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid or thionyl chloride dropwise with constant stirring. This step is highly exothermic and generates HCl gas in situ, which acts as the catalyst.

-

After the addition is complete, attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound dihydrochloride crystals under vacuum.

Logical Workflow for Synthesis:

Potential Application in Neuroprotection Studies (Hypothetical Protocol)

Based on the known neuroprotective effects of histidine and its analogs, this compound dihydrochloride could be investigated for its potential to protect neuronal cells from oxidative stress-induced damage.

Cell Culture:

-

SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Experimental Design:

-

Cell Viability Assay (MTT Assay):

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound dihydrochloride for a specified period (e.g., 1-2 hours).

-

Induce oxidative stress by adding a neurotoxic agent (e.g., hydrogen peroxide, H₂O₂; or 6-hydroxydopamine, 6-OHDA).

-

After the incubation period with the neurotoxin, perform an MTT assay to quantify cell viability.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.

-

Treat cells as described above (pre-treatment with this compound dihydrochloride followed by neurotoxin exposure).

-

Incubate cells with DCF-DA and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

-

Signaling Pathway Investigation:

Applications in Research and Development

This compound dihydrochloride serves as a versatile intermediate and building block in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It can be used as a protected form of histidine in solid-phase or solution-phase peptide synthesis. The ethyl ester protects the C-terminus, while the dihydrochloride form ensures stability and solubility.

-

Drug Delivery: The enhanced solubility and potential for modification make it a candidate for use in drug delivery systems. L-histidine-based polymers have been explored for pH-responsive drug release.

-

Neuroscience Research: As a derivative of histidine, which is a precursor to the neurotransmitter histamine, this compound is of interest in studies related to neurological function and neuroprotection. Research on related histidine analogs has shown promise in models of ischemic stroke.

-

Biochemical Assays: It can be used as a substrate or a reference compound in various biochemical and enzymatic assays.

Conclusion

This compound dihydrochloride is a valuable derivative of L-histidine with enhanced physicochemical properties that make it suitable for a range of applications in research and development. Its straightforward synthesis and potential utility in peptide synthesis, drug delivery, and neuroscience research underscore its importance for scientists in these fields. The experimental protocols and data presented in this guide provide a foundation for its practical application and further investigation.

References

An In-depth Technical Guide to the Esterification of L-Histidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the esterification of the amino acid L-histidine. The focus is on providing actionable, in-depth information for laboratory and research applications.

Core Mechanism: Fischer-Speier Esterification of L-Histidine

The esterification of amino acids, including L-histidine, is more complex than that of simple carboxylic acids due to their zwitterionic nature at physiological pH.[1] The protonated amine group (-NH3+) deactivates the carboxyl group, making it less susceptible to nucleophilic attack. Therefore, the reaction is typically carried out in a large excess of alcohol under strongly acidic conditions. This process is known as the Fischer-Speier esterification.[2][3]

The generally accepted mechanism proceeds through several key steps:[4][5]

-

Protonation of the Carboxyl Group: A strong acid catalyst (e.g., H₂SO₄, or generated in situ from SOCl₂ and alcohol) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][5]

-

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product.

The entire process is a series of equilibria. To drive the reaction towards the product side, it is common to use a large excess of the alcohol as the solvent and/or to remove the water as it is formed.[3][6]

Caption: Figure 1: Mechanism of L-Histidine Fischer Esterification.

Experimental Protocols and Methodologies

Several methods have been established for the synthesis of L-histidine esters, primarily differing in the choice of acid catalyst. The use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol are among the most convenient and widely cited.[7][8]

The synthesis of L-histidine esters follows a consistent workflow involving reaction setup, execution, and product isolation. This process is crucial for achieving high purity and yield.

Caption: Figure 2: General Workflow for L-Histidine Esterification.

This is a highly efficient method where thionyl chloride reacts with the alcohol (methanol) to form HCl in situ, which then acts as the catalyst.[7]

-

Reagents:

-

L-histidine (e.g., 5 g, 32.2 mmol)

-

Methanol (as solvent)

-

Thionyl chloride (SOCl₂) (e.g., 2.8 mL, 38.6 mmol)

-

-

Procedure:

-

Suspend L-histidine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.[7]

-

Add thionyl chloride dropwise to the stirred suspension.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase MeOH/CH₂Cl₂ : 3/7).[7]

-

Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.

-

Co-evaporate the residue with methanol several times to remove any remaining traces of SOCl₂ or HCl.[7]

-

The resulting product is typically the dihydrochloride salt of the L-histidine methyl ester.

-

This method offers a facile and mild alternative for preparing amino acid methyl ester hydrochlorides at room temperature.[8]

-

Reagents:

-

Amino Acid (e.g., L-histidine, 0.1 mol)

-

Methanol (100 mL)

-

Freshly distilled chlorotrimethylsilane (TMSCl) (0.2 mol)

-

-

Procedure:

-

Place the L-histidine in a round-bottom flask.

-

Slowly add chlorotrimethylsilane to the amino acid and stir with a magnetic stirrer.[8]

-

Add methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature.[8]

-

Monitor the reaction for completion using TLC.

-

After completion, concentrate the reaction mixture on a rotary evaporator to yield the product, the amino acid ester hydrochloride.[8]

-

Quantitative Data Summary

The choice of methodology can significantly impact the reaction yield. The thionyl chloride method is reported to be highly effective for the esterification of L-histidine.

| Catalyst | Alcohol | Substrate | Reaction Time (h) | Temperature | Reported Yield | Reference |

| Thionyl Chloride (SOCl₂) | Methanol | L-Histidine | 16 | Reflux | 99.5% | [7] |

| Thionyl Chloride (SOCl₂) | Methanol | L-Histidine | 48 | Reflux | Not specified | [9] |

| Isopropyl Chloroformate | Methanol | N(π)-methyl-L-histidine | 24 | 20-30°C | 83% (derivative) | [10] |

| Trimethylchlorosilane (TMSCl) | Methanol | General Amino Acids | Varies | Room Temp. | Good to Excellent | [8] |

| Sulfuric Acid (H₂SO₄) | Various | General Amino Acids | Varies | Reflux | Method Dependent | [3][6] |

Logical Relationships and Applications

L-histidine esters are not merely synthetic curiosities; they serve as crucial intermediates in peptide chemistry and as tools for biochemical research. The ester group acts as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during peptide bond formation.

Caption: Figure 3: Role of L-Histidine Esterification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. reddit.com [reddit.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. CN108997187A - A kind of preparation method of N (Ï)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents [patents.google.com]

Solubility Profile of Ethyl L-Histidinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl l-histidinate, a derivative of the essential amino acid L-histidine. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, biochemical research, and drug development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents logical workflows for solubility studies.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound free base in a wide range of common organic solvents is not extensively documented in publicly available literature. However, data for its dihydrochloride salt and qualitative information for related compounds provide valuable insights into its solubility characteristics.

Table 1: Quantitative Solubility of this compound Dihydrochloride

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Not Specified | 50 mg/mL[1] |

Note: The data presented above is for the dihydrochloride salt of this compound. The solubility of the free base form may differ significantly.

Qualitative Solubility and Inferences

Based on the general principles of solubility and data from related compounds such as L-histidine and other amino acid esters, the following qualitative solubility profile for this compound free base can be inferred:

-

Water: L-histidine, the parent amino acid, is soluble in water. The esterification to this compound introduces a more hydrophobic ethyl group, which is expected to decrease its aqueous solubility compared to L-histidine.

-

Alcohols (Methanol, Ethanol): Amino acids and their derivatives generally exhibit solubility in polar protic solvents like alcohols. L-Histidine ethyl ester dihydrochloride is known to be soluble in ethanol[1]. It is anticipated that the free base will also be soluble in methanol and ethanol. The solubility is likely to decrease with increasing alkyl chain length of the alcohol (e.g., propanol, butanol) due to the decreasing polarity of the solvent.

-

Polar Aprotic Solvents (DMSO, DMF): L-Histidine methyl ester dihydrochloride is soluble in Dimethyl Sulfoxide (DMSO). It is reasonable to expect that this compound would also show good solubility in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF).

-

Chlorinated Solvents (Dichloromethane): A related compound, N'-Methyl-L-histidine methyl ester, is reported to be soluble in dichloromethane. This suggests that this compound may also have some solubility in chlorinated solvents.

-

Esters (Ethyl Acetate): N'-Methyl-L-histidine methyl ester is also soluble in ethyl acetate. This indicates a likelihood of this compound being soluble in ester solvents.

-

Non-polar Solvents (Hexane, Toluene): Due to the polar nature of the amino acid headgroup and the imidazole ring, this compound is expected to have very low solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following gravimetric method is a standard experimental protocol.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Continuous agitation is necessary.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) x 100

Alternatively, if the initial mass of the solvent is known, the solubility can be expressed in other units such as g/100 g of solvent or mole fraction.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Flow for Solvent Selection in Drug Development

The choice of solvent is a critical decision in drug development. The following diagram outlines a logical approach to solvent selection based on solubility considerations.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl L-Histidinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl l-histidinate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who work with this amino acid derivative. The information compiled herein is based on available scientific literature and supplier recommendations.

Chemical and Physical Properties

This compound is an ester derivative of the essential amino acid L-histidine. It is commonly supplied as a dihydrochloride salt to enhance its solubility and stability.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | L-Histidine ethyl ester dihydrochloride | [1] |

| Synonyms | L-His-OEt·2HCl | [1] |

| CAS Number | 35166-54-2 | [1] |

| Molecular Formula | C₈H₁₃N₃O₂·2HCl | [1] |

| Molecular Weight | 256.18 g/mol | [1] |

| Appearance | Light beige powder | [1] |

| Solubility | Soluble in water and ethanol. | [2] |

Recommended Storage Conditions

To maintain its integrity and prevent degradation, this compound should be stored under controlled conditions. The general recommendations from various suppliers are summarized in the following table.

| Parameter | Recommended Condition |

| Temperature | Refrigerated (2°C to 8°C) or frozen (≤ -4°C).[1] |

| Light | Store in a light-resistant container to protect from photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry and well-ventilated place to prevent hydrolysis.[3] |

| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways are anticipated to be hydrolysis of the ethyl ester and oxidation of the imidazole ring.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction yields L-histidine and ethanol. The rate of hydrolysis is pH-dependent, with increased rates at both low and high pH.

Oxidative Degradation

The imidazole ring of the histidine moiety is susceptible to oxidation, particularly in the presence of metal ions and reactive oxygen species.[4] This can lead to the formation of various oxidation products, including 2-oxo-histidine derivatives and other ring-opened species.

Thermal and Photolytic Degradation

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves conducting forced degradation studies and employing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A generic protocol for a forced degradation study of this compound is outlined below. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) for meaningful results.

Table of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | 80°C | 48 hours (solid state) |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | As per ICH guidelines |

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products. While a validated method specifically for this compound stability is not published, the following method for related compounds can serve as a starting point for method development.

Table of Suggested HPLC Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Logical Workflow for Stability and Storage Management

The following diagram illustrates a logical workflow for the handling, storage, and stability assessment of this compound in a research and development setting.

Summary and Recommendations

This compound is a valuable compound in research and pharmaceutical development. To ensure its quality and integrity, it is crucial to adhere to proper storage and handling procedures.

-

Storage: The primary recommendation is to store this compound at or below 4°C in a tightly sealed, light-resistant container.

-

Stability: The main degradation pathways are hydrolysis of the ethyl ester and oxidation of the imidazole ring. These are accelerated by non-neutral pH, elevated temperatures, and the presence of oxidizing agents.

-

Handling: When preparing solutions, it is advisable to use buffers at a neutral or slightly acidic pH and to protect the solutions from light and excessive heat. The use of chelating agents like EDTA may be considered to mitigate metal-catalyzed oxidation.

By following these guidelines, researchers and drug development professionals can minimize the degradation of this compound and ensure the reliability of their experimental results. Further in-house stability studies are recommended to establish a comprehensive stability profile for specific formulations and applications.

References

An In-depth Technical Guide to the Synthesis of N-acetyl-L-histidine Ethyl Ester

This technical guide provides a comprehensive overview of the synthesis of N-acetyl-L-histidine ethyl ester, a derivative of the amino acid L-histidine. This compound is of interest to researchers in drug development and medicinal chemistry due to its potential applications as a modified amino acid building block or a standalone therapeutic agent. This document details the experimental protocol for its synthesis, presents available quantitative data, and outlines the logical workflow of the process.

Synthesis Overview

The primary method for the synthesis of N-acetyl-L-histidine ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of N-acetyl-L-histidine with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds by the protonation of the carboxylic acid group, which increases its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent dehydration yields the desired ethyl ester.

Experimental Protocol

The following protocol is based on the methodology described in the synthesis of N-acetyl-L-histidine ethyl ester.[1]

Materials:

-

N-acetyl-L-histidine

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Dowex ion-exchange resin

-

Deionized water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of N-acetyl-L-histidine in absolute ethanol is prepared.

-

Acid Catalysis: Concentrated sulfuric acid is carefully added to the solution as a catalyst.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and ethanol.[1]

-

Solvent Removal: After the reaction is deemed complete, the excess ethanol is removed under reduced pressure using a rotary evaporator, resulting in an oily residue.[1]

-

Purification: The crude product is purified using a Dowex ion-exchange resin column.[1] The oily residue is dissolved in deionized water and loaded onto the column. The column is then eluted with deionized water.

-

Product Isolation: The fractions containing the product are collected and the water is removed by rotary evaporation to yield the purified N-acetyl-L-histidine ethyl ester as an oily film.[1]

-

Characterization: The final product is characterized by Infrared (IR) spectroscopy to confirm the presence of the ester functional group and the absence of the carboxylic acid.[1]

Quantitative Data

The following table summarizes the quantitative data available for the synthesis of N-acetyl-L-histidine ethyl ester. It is important to note that a precise yield for this synthesis has not been reported in the available literature.

| Parameter | Value | Reference |

| Starting Material | N-acetyl-L-histidine | [1] |

| Reagent | Ethanol | [1] |

| Catalyst | Sulfuric Acid | [1] |

| Reaction Time | 4 - 6 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Purification Method | Dowex ion-exchange chromatography | [1] |

| Product Form | Oily Film | [1] |

| Yield | Not Reported | |

| Purity | Not Reported |

Workflow and Diagrams

The synthesis and purification of N-acetyl-L-histidine ethyl ester follows a logical progression from starting materials to the final, purified product. This workflow is visualized in the diagram below.

Caption: Synthesis workflow for N-acetyl-L-histidine ethyl ester.

The diagram above illustrates the key stages of the synthesis, starting from the reactants and catalyst, proceeding through the reaction under reflux, followed by workup and purification, and concluding with analytical verification.

References

Spectroscopic Characterization of Ethyl L-Histidinate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for ethyl L-histidinate, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its parent compound, L-histidine, and closely related analogs.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | N-H stretching (amine and imidazole) |

| ~3100-3000 | Medium | C-H stretching (aromatic and aliphatic) |

| ~2980-2850 | Medium | C-H stretching (aliphatic - ethyl group) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1640 | Medium | N-H bending (amine) |

| ~1590 | Medium | C=C and C=N stretching (imidazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet | 1H | Imidazole C2-H |

| ~7.0 | Singlet | 1H | Imidazole C4-H |

| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.9 | Triplet | 1H | α-CH |

| ~3.2 | Doublet | 2H | β-CH₂ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (ester) |

| ~135 | Imidazole C2 |

| ~130 | Imidazole C5 |

| ~118 | Imidazole C4 |

| ~62 | -O-CH₂-CH₃ |

| ~55 | α-CH |

| ~28 | β-CH₂ |

| ~14 | -O-CH₂-CH₃ |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 184.1035 | [M+H]⁺ (Molecular ion) |

| 138.0667 | [M+H - C₂H₅OH]⁺ |

| 110.0718 | [M+H - COOC₂H₅]⁺ |

| 82.0490 | Imidazole side chain fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

This protocol is adapted for a solid sample using the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: Ensure the this compound sample is dry and in a powdered form. No further preparation is typically needed for ATR-IR.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient atmosphere (H₂O and CO₂).

-

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterium oxide, D₂O, or deuterated chloroform, CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrument Setup:

-

The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm or the residual solvent peak).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, etc.) are analyzed.

-

2.3 Mass Spectrometry (MS)

This protocol outlines the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.

-

-

Instrument Setup:

-

The analysis is performed on a mass spectrometer equipped with an ESI source.

-

The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

-

The measured m/z values can be used to confirm the elemental composition of the molecule and its fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Expanding Frontier of Chemical Biology: A Technical Guide to the Applications of Novel Histidine Analogues

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, with its unique imidazole side chain, plays a pivotal role in a vast array of biological processes, from enzymatic catalysis to cellular signaling. The inherent chemical properties of histidine, including its ability to act as both a proton donor and acceptor at physiological pH and its coordination with metal ions, make it a frequent constituent of enzyme active sites and a key residue in protein-protein interactions. However, the transient and often unstable nature of post-translational modifications on histidine, such as phosphorylation, has historically presented significant challenges to their study. The advent of novel, stable histidine analogues has opened up new avenues for research, providing powerful tools to dissect complex biological pathways and develop novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of these innovative chemical probes, with a focus on stable phosphohistidine mimetics and triazole-based analogues. We present key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to empower researchers in their quest to understand and manipulate histidine-driven biological processes.

Introduction: Overcoming the Challenges of Studying Histidine

The imidazole side chain of histidine is a versatile functional group in proteins. Its pKa is close to neutral, allowing it to function as a catalytic residue in a variety of enzymes by facilitating proton transfer.[1][2] Furthermore, histidine residues are crucial for the coordination of metal ions in metalloproteins. A particularly important but historically understudied post-translational modification (PTM) is histidine phosphorylation. Unlike the relatively stable O-phosphorylation of serine, threonine, and tyrosine, the N-P bond in phosphohistidine (pHis) is highly labile, particularly in acidic conditions, which are often used in traditional biochemical analyses.[3] This instability has made the characterization of histidine kinases and phosphatases and the elucidation of their roles in signaling pathways a formidable challenge.

To circumvent these difficulties, chemists have developed novel histidine analogues that mimic the structure and electronic properties of their natural counterparts but with enhanced stability. These analogues serve as invaluable tools for a range of applications, including:

-

Probing Signaling Pathways: Stable pHis analogues enable the study of histidine phosphorylation-dependent signaling cascades, such as those mediated by the NME (Non-metastatic cells) family of kinases.[4]

-

Developing Novel Therapeutics: Histidine analogues can be designed as inhibitors of enzymes that have histidine in their active sites or are involved in histidine metabolism.

-

Protein Engineering and Bioconjugation: The incorporation of histidine analogues with unique chemical handles into proteins allows for site-specific modification and the introduction of novel functionalities.[5][6]

-

Generating Specific Antibodies: Stable pHis mimetics can be used as haptens to generate antibodies that specifically recognize phosphohistidine, a critical tool for its detection and study.[3]

This guide will delve into two major classes of novel histidine analogues: stable phosphohistidine analogues and triazole-based histidine analogues, providing the necessary technical details for their application in research and drug development.

Stable Phosphohistidine Analogues: Illuminating a Hidden Signaling World

The study of histidine phosphorylation has been revolutionized by the development of stable analogues that are resistant to hydrolysis. Among the most successful are those based on a triazole ring, such as phosphoryltriazolylalanine (pTza).[3] These analogues replace the labile N-P bond of phosphohistidine with a stable C-P bond, while maintaining a similar geometry and charge distribution.

Applications in Kinase Signaling

The NME family of proteins, particularly NME1 and NME2, are the first identified mammalian protein histidine kinases.[7] They play crucial roles in a variety of cellular processes, including proliferation, differentiation, and metastasis.[8] Stable pHis analogues have been instrumental in elucidating the function of these kinases.

Data Presentation: Quantitative Analysis of a Phosphohistidine-Specific Antibody

A key application of stable pHis analogues is the generation of antibodies that can specifically recognize phosphohistidine. The table below presents the binding affinities (KD) of a humanized monoclonal antibody (hSC44) and its engineered variant (hSC44.20) for a peptide containing the stable 3-pHis analogue, 3-pTza, and the native 3-pHis.[5] This data highlights the successful engineering of an antibody with high affinity for the native post-translational modification.

| Antibody Variant | Ligand | Binding Affinity (KD) in nM |

| rSC44-8 | AGAG-3-pTza -AGAG | 0.24 |

| rSC44-8 | AGAG-3-pHis -AGAG | 18 |

| hSC44 | AGAG-3-pTza -AGAG | 1.5 |

| hSC44 | AGAG-3-pHis -AGAG | 20.1 |

| hSC44.20 | AGAG-3-pTza -AGAG | 0.9 |

| hSC44.20 | AGAG-3-pHis -AGAG | 2.1 |

Mandatory Visualization: NME1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the histidine kinase NME1. NME1 autophosphorylates on a histidine residue and can then transfer this phosphate to downstream protein substrates, influencing processes like cancer metastasis. Stable pHis analogues are used to study the activity of NME1 and identify its substrates.

Caption: Simplified NME1 signaling pathway.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Phosphohistidine Analogue Peptide

This protocol provides a general framework for the manual Fmoc-based solid-phase synthesis of a peptide containing a stable phosphohistidine analogue, such as Fmoc-pTza.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-pTza (or other stable pHis analogue)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating the Fmoc-pTza at the desired position.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and discard the supernatant.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Mandatory Visualization: Experimental Workflow for Antibody Production

The following diagram outlines the workflow for generating phosphohistidine-specific antibodies using a peptide synthesized with a stable pHis analogue.

Caption: Antibody production workflow.

Triazole-Based Histidine Analogues: Tools for Protein Engineering and Drug Discovery

Another important class of histidine analogues replaces the imidazole ring with a 1,2,3-triazole ring. These analogues, such as β-(1,2,3-triazol-4-yl)-dl-alanine, can be incorporated into proteins in vivo using histidine-auxotrophic bacterial strains.[6][9] This allows for the production of proteins with modified properties, as the triazole ring has different electronic and hydrogen-bonding characteristics compared to imidazole.

Applications in Enzyme Inhibition and Drug Design

The unique properties of the triazole ring can be exploited to design potent and selective enzyme inhibitors. While specific quantitative data for triazole-based histidine analogues as enzyme inhibitors is still emerging in the literature, the broader class of triazole-containing compounds has shown significant promise in drug discovery. For example, various triazole derivatives have demonstrated potent anticancer activity.

Data Presentation: Anticancer Activity of Triazole Derivatives

The following table presents the IC50 values of exemplary triazole-containing compounds against different cancer cell lines. While not direct histidine analogues, this data illustrates the potential of the triazole moiety in designing biologically active molecules.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6af | MCF-7 (Breast Cancer) | 2.61 | [10] |

| 6cf | MCF-7 (Breast Cancer) | 5.71 | [10] |

| 6cf | 4T1 (Breast Cancer) | 8.71 | [10] |

| 8i | DU145 (Prostate Cancer) | 0.0372 | [11] |

| 8h | DU145 (Prostate Cancer) | 0.0948 | [11] |

Experimental Protocol: In Vivo Incorporation of a Triazole-Based Histidine Analogue

This protocol outlines the general procedure for incorporating β-(1,2,3-triazol-4-yl)-dl-alanine into a target protein using a histidine-auxotrophic E. coli strain.

Materials:

-

Histidine-auxotrophic E. coli strain (e.g., UTH780)

-

Expression vector containing the gene of interest

-

Minimal media (M9) supplemented with glucose and essential amino acids (except histidine)

-

β-(1,2,3-triazol-4-yl)-dl-alanine

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Luria-Bertani (LB) agar plates with appropriate antibiotic

-

Shaking incubator

-

Centrifuge

-

Cell lysis buffer

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

-

Transformation: Transform the expression vector into the histidine-auxotrophic E. coli strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into minimal media supplemented with all essential amino acids, including a limiting amount of histidine, and the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Induction and Analogue Incorporation:

-

Inoculate a larger volume of minimal media (supplemented with all essential amino acids except histidine) with the overnight culture.

-

Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Simultaneously, add β-(1,2,3-triazol-4-yl)-dl-alanine to the culture medium. The optimal concentration should be determined empirically.

-

Continue to grow the culture for an additional 3-4 hours at 30°C.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification and Analysis:

-

Purify the target protein from the clarified lysate using an appropriate chromatography method.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Use mass spectrometry to confirm the incorporation of the histidine analogue.

-

Mandatory Visualization: Logical Relationship of In Vivo Incorporation

This diagram illustrates the logical flow of incorporating an unnatural amino acid, such as a triazole-based histidine analogue, into a protein in a histidine-auxotrophic organism.

Caption: In vivo incorporation workflow.

Future Directions and Conclusion

The development of novel histidine analogues has already had a significant impact on our ability to study complex biological systems. The future of this field is bright, with several exciting avenues for further exploration:

-

Expansion of the Chemical Toolbox: The design and synthesis of new histidine analogues with diverse functionalities will continue to provide researchers with more sophisticated tools for probing biological processes. This includes the development of photo-crosslinkable or bio-orthogonal analogues for identifying protein-protein interactions.

-

Clinical Translation: As our understanding of the roles of histidine phosphorylation and other histidine-dependent processes in disease grows, so too will the potential for translating these findings into new diagnostic and therapeutic strategies. Histidine kinase inhibitors, for example, represent a promising class of anticancer agents.

-

Advanced Protein Engineering: The ability to site-specifically incorporate a wide range of histidine analogues into proteins will enable the creation of novel biocatalysts, therapeutic proteins with enhanced stability and activity, and new biomaterials.

References

- 1. biorxiv.org [biorxiv.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using phage display for rational engineering of a higher affinity humanized 3’ phosphohistidine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of 1- and 3-Phosphohistidine (pHis) Protein Modification Using Model Enzymes Expressed in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Potential Functional Roles of NME1 Histidine Kinase Activity in Neuroblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. The relationship of NM23 (NME) metastasis suppressor histidine phosphorylation to its nucleoside diphosphate kinase, histidine protein kinase and motility suppression activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. cgp.iiarjournals.org [cgp.iiarjournals.org]

Foundational Research on Histidine Derivatives in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidine, an essential amino acid, serves as a crucial precursor to a variety of biochemically significant derivatives. Its unique imidazole side chain, with a pKa near physiological pH, imparts versatile properties including proton buffering, metal ion chelation, and catalytic activity in enzymes.[1] This technical guide provides an in-depth exploration of the foundational research on key histidine derivatives, including the neurotransmitter histamine, the antioxidant dipeptide carnosine, and the potent antioxidant ergothioneine. The guide details their biosynthesis, physiological roles, and the signaling pathways they modulate. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for their synthesis and analysis, and visual representations of key biochemical pathways to serve as a comprehensive resource for researchers and professionals in biochemistry and drug development.

Introduction to Histidine and its Derivatives

Histidine is an essential amino acid, meaning it cannot be synthesized de novo in humans and must be obtained through diet.[2] Its imidazole side chain allows it to act as both a proton donor and acceptor at physiological pH, making it a key component in the active sites of many enzymes and in pH buffering.[1] Beyond its role in protein synthesis, histidine is the metabolic precursor to several vital bioactive molecules.

-

Histamine: A biogenic amine synthesized via decarboxylation of histidine. It is a potent mediator of immune responses, allergic reactions, and gastric acid secretion, and also functions as a neurotransmitter.

-

Carnosine: A dipeptide composed of β-alanine and histidine, found in high concentrations in muscle and brain tissue. It exhibits significant antioxidant and pH-buffering capabilities.

-

Ergothioneine: A sulfur-containing derivative of histidine, is a potent antioxidant that the human body cannot synthesize. It is obtained from dietary sources and is actively transported into cells, suggesting important physiological roles.[3][4]

This guide will delve into the core biochemical principles of these derivatives, providing quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding and further research.

Quantitative Data on Histidine Derivatives and Associated Enzymes

A summary of key quantitative data is presented in the tables below to provide a comparative overview of the biochemical properties of histidine derivatives and the enzymes involved in their metabolism.

Table 1: Enzyme Kinetic Parameters for Histidine Derivative Biosynthesis

| Enzyme | Substrate(s) | Km | Vmax | Organism/Source |

| Histidine Decarboxylase | L-Histidine | 0.11 mM | 2.5 µmol/min/mg | Morganella morganii |

| Carnosine Synthase | L-Histidine | 7.7 mM | 1.3 nmol/min/mg | Chick pectoral muscle |

| β-Alanine | 0.8 mM | 1.3 nmol/min/mg | Chick pectoral muscle | |

| EgtD (Ergothioneine Biosynthesis) | L-Histidine | 1.4 mM | 1.8 µmol/min/mg | Mycobacterium smegmatis |

| S-adenosyl methionine | 0.5 mM | 1.8 µmol/min/mg | Mycobacterium smegmatis |

Table 2: Binding Affinities of Histamine for its Receptors

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Species |

| H1 Receptor | Histamine | 20 | 10-100 | Human |

| Mepyramine | 0.5-2.0 | Human | ||

| H2 Receptor | Histamine | 40 | 200-1000 | Human |

| Cimetidine | 100 | Human | ||

| H3 Receptor | Histamine | 1.0-5.0 | 0.5-2.0 | Human |

| (R)-α-Methylhistamine | 0.4-2.0 | Human | ||

| H4 Receptor | Histamine | 5.0-20 | 10-50 | Human |

| JNJ7777120 | 10-30 | Human |

Signaling Pathways of Histidine Derivatives

Histidine derivatives modulate a variety of critical signaling pathways. Visual representations of these pathways are provided below using the DOT language for Graphviz.

Histamine Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[5]

Caption: Signaling pathways of the four histamine receptor subtypes.

Ergothioneine and the Keap1-Nrf2 Antioxidant Response Pathway

Ergothioneine is known to activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.

Caption: Ergothioneine-mediated activation of the Keap1-Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of histidine derivatives.

Synthesis of L-Carnosine

This protocol describes a chemical synthesis method for L-carnosine.

Materials:

-

β-Alanine

-

Phthalic anhydride

-

Organic amine catalyst (e.g., triethylamine)

-

Non-polar solvent (e.g., toluene)

-

Chlorinating agent (e.g., thionyl chloride)

-

L-Histidine

-

Hexamethyldisilazane or trimethylchlorosilane

-

Hydrazine hydrate

-

Appropriate glassware and purification apparatus (e.g., rotary evaporator, crystallization dishes, filtration setup)

Procedure:

-

Protection of β-Alanine: Dissolve β-alanine in a non-polar solvent. Add phthalic anhydride and an organic amine catalyst. Reflux the mixture to form phthaloyl-β-alanine. Recrystallize the product from water.

-

Activation of Protected β-Alanine: Dissolve the phthaloyl-β-alanine in a suitable solvent and react it with a chlorinating agent to synthesize phthaloyl-β-alanyl chloride.

-

Protection of L-Histidine: React L-histidine with hexamethyldisilazane or trimethylchlorosilane to protect the reactive groups and form L-histidine trimethylsilane.

-

Coupling Reaction: React the L-histidine trimethylsilane with phthaloyl-β-alanyl chloride. The protecting groups are subsequently removed by the addition of water to yield the hydrochloride product.

-

Neutralization and Deprotection: Neutralize the hydrochloride product with an alkaline reagent. The resulting product is then treated with hydrazine hydrate to remove the phthaloyl group, yielding crude L-carnosine.

-

Purification: Purify the crude L-carnosine by recrystallization to obtain the final product.

Quantification of Histamine in Biological Samples by HPLC

This protocol outlines a method for the quantification of histamine in biological samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[6][7]

Materials:

-

Perchloric acid (0.4 M)

-

o-phthalaldehyde (OPA)

-

2-mercaptoethanol

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Histamine standard solutions

-

Biological sample (e.g., fish tissue)

Procedure:

-

Sample Extraction: Homogenize the biological sample in 0.4 M perchloric acid. Centrifuge the homogenate and filter the supernatant to obtain the extract.

-

Derivatization: Mix the sample extract or histamine standard with OPA and 2-mercaptoethanol to form a fluorescent derivative.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Use an appropriate mobile phase gradient for separation. Detect the fluorescent derivative using a fluorescence detector.

-

Quantification: Construct a standard curve using the peak areas of the histamine standards. Determine the concentration of histamine in the sample by comparing its peak area to the standard curve.

Analysis of MAPK Pathway Activation by Western Blot

This protocol describes the analysis of the phosphorylation status of MAP kinases (e.g., ERK, p38) as an indicator of pathway activation.[4]

Materials:

-

Cell culture reagents

-

Stimulant (e.g., histamine, ergothioneine)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific for the MAPK of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency. Treat the cells with the stimulant for the desired time. Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the MAPK or a housekeeping protein (e.g., β-actin). Quantify the band intensities to determine the relative phosphorylation level.

Conclusion

The derivatives of histidine play multifaceted and crucial roles in biochemistry and human physiology. From the rapid signaling of histamine in immunity and neurotransmission to the protective antioxidant functions of carnosine and ergothioneine, these molecules are of significant interest to researchers and drug development professionals. This guide has provided a foundational overview of their biochemistry, presenting key quantitative data, detailed signaling pathways, and practical experimental protocols. A thorough understanding of these fundamental principles is essential for harnessing the therapeutic potential of these fascinating molecules and for developing novel interventions for a range of diseases. Further research into the precise mechanisms of action and the full spectrum of the physiological roles of these histidine derivatives will undoubtedly open new avenues for scientific discovery and therapeutic innovation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. scispace.com [scispace.com]

- 7. Structure of mycobacterial ergothioneine-biosynthesis C-S lyase EgtE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application